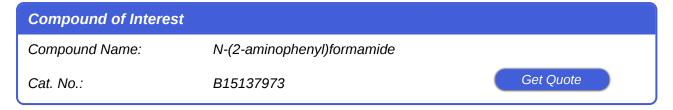




An In-depth Technical Guide to N-(2-aminophenyl)formamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N-(2-aminophenyl)formamide**, a significant organic compound with applications in chemical synthesis and as a key structural motif in pharmacologically active molecules. This guide details its chemical properties, synthesis protocols, and known biological significance, presenting data in a clear, structured format for specialists in the field.

Chemical Identity and Properties

The formal IUPAC name for the compound is **N-(2-aminophenyl)formamide**.[1] It is also commonly known as 2-aminoformanilide.[1] This compound consists of a phenylenediamine structure where one of the amino groups is formylated.

Table 1: Chemical Identifiers and Physicochemical Properties



Identifier/Property	Value	Source
IUPAC Name	N-(2- aminophenyl)formamide	PubChem[1]
CAS Number	34840-28-3	LookChem[2]
Molecular Formula	C7H8N2O	PubChem[1]
Molecular Weight	136.15 g/mol	PubChem[1], LookChem[2]
Canonical SMILES	C1=CC=C(C(=C1)N)NC=O	PubChem
InChI Key	LSEQZJDRJFTXTP- UHFFFAOYSA-N	PubChem[1]
Topological Polar Surface Area	55.1 Ų	PubChem[1]

| XLogP3 | 0.4 | PubChem[1] |

Spectral Data

The structural characterization of **N-(2-aminophenyl)formamide** is confirmed through various spectroscopic techniques. The mass spectrometry data reveals key fragmentation patterns of the molecule.

Table 2: Mass Spectrometry Data

m/z	Description	Source
136	Molecular Ion [M]+	PubChem[1]
119	Fragment [M-NH₃]+	PubChem[1]

| 108 | Fragment [M-CO]+ | PubChem[1] |

Note: Further spectral data such as 1H NMR and ^{13}C NMR are typically generated for characterization but were not available in the public datasets for this specific compound. However, related formamide structures show characteristic peaks, such as a singlet for the formyl proton (CHO) between δ 8.0-8.5 ppm in 1H NMR.[3]



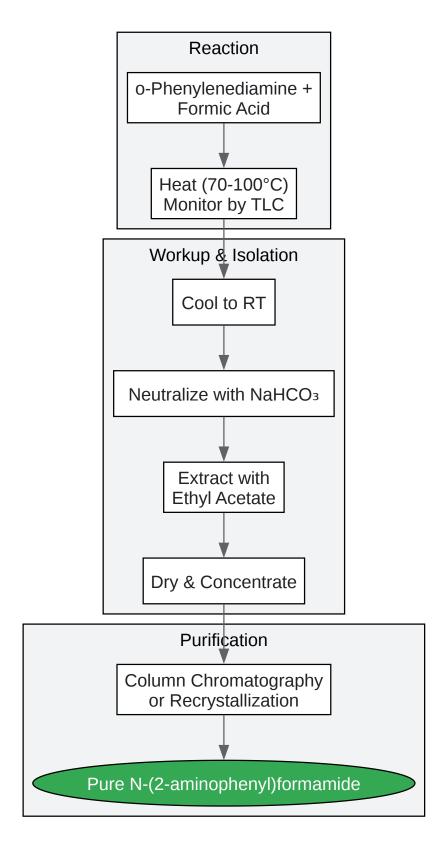
Synthesis and Experimental Protocols

The N-formylation of primary and secondary amines is a fundamental transformation in organic synthesis.[4][5] **N-(2-aminophenyl)formamide** is typically synthesized by the formylation of ophenylenediamine. Various methods can be employed, with the use of formic acid being one of the most direct and common approaches.[5]

This protocol describes a generalized procedure for the N-formylation of an aromatic amine using formic acid, which can be adapted for the synthesis of **N-(2-aminophenyl)formamide**.

- Reaction Setup: To a round-bottom flask, add the primary amine (e.g., o-phenylenediamine, 1 equivalent).
- Reagent Addition: Add formic acid (typically 3-5 equivalents) to the flask. The reaction can
 often be performed neat (solvent-free).[5] For certain substrates, an inert solvent like
 dichloromethane (DCM) or a catalyst such as ZnO or sodium formate may be used to
 improve yield and reaction rate.[5][6]
- Reaction Conditions: The reaction mixture is typically heated. An optimal temperature is
 often around 70-100°C.[5][6] The progress of the reaction should be monitored using thinlayer chromatography (TLC) to observe the consumption of the starting amine and the
 formation of the formamide product.
- Workup: Once the reaction is complete, the mixture is cooled to room temperature. If
 performed neat, the excess formic acid is removed under reduced pressure. The residue is
 then neutralized with a mild base, such as a saturated sodium bicarbonate solution.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
- Purification: The solvent is removed by rotary evaporation to yield the crude product. Further
 purification can be achieved by recrystallization or flash column chromatography on silica gel
 to obtain the pure N-(2-aminophenyl)formamide.[7]





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Caption: General workflow for the synthesis and purification of **N-(2-aminophenyl)formamide**.



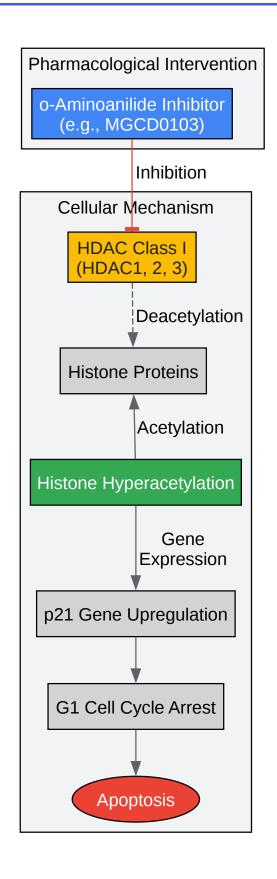
Biological Significance and Signaling Pathways

The N-(2-aminophenyl)amide, or o-aminoanilide, core is a recognized pharmacophore, particularly in the development of histone deacetylase (HDAC) inhibitors.[8] While N-(2-aminophenyl)formamide itself is the simplest form of this motif, more complex derivatives have shown potent and selective biological activity.

Compounds containing the o-aminoanilide structure have been identified as isotype-selective inhibitors of class I HDACs (HDACs 1, 2, and 3).[8] One prominent example is MGCD0103 (Mocetinostat), which incorporates an N-(2-aminophenyl)-benzamide core and demonstrates potent anticancer properties.[8] The mechanism involves the o-amino group coordinating to the zinc ion in the HDAC active site, which is crucial for its inhibitory action.

The downstream effects of HDAC inhibition are well-documented and lead to anti-proliferative and pro-apoptotic outcomes in cancer cells. The inhibition of HDACs results in the hyperacetylation of histone proteins, which alters chromatin structure and gene expression. This leads to the upregulation of tumor suppressor genes, such as p21, which in turn induces cell-cycle arrest and ultimately triggers apoptosis (programmed cell death).[8]





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Caption: Proposed signaling pathway for o-aminoanilide-based HDAC inhibitors.



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- To cite this document: BenchChem. [An In-depth Technical Guide to N-(2-aminophenyl)formamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137973#iupac-name-for-n-2-aminophenyl-formamide]

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